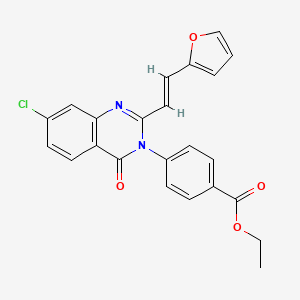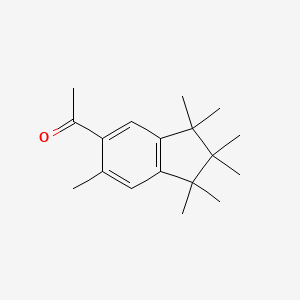
Ethyl oxo(trimethylsilyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl oxo(trimethylsilyl)acetate is an organic compound with the molecular formula C7H14O3Si. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of various esters and as a reagent in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl oxo(trimethylsilyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an S_N2 mechanism, where the trimethylsilyl group replaces the hydrogen atom of the hydroxyl group in ethyl acetate.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl oxo(trimethylsilyl)acetate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates.
Substitution Reactions: It can react with dilute hydrochloric acid, dilute alkali, anhydrous HCl, anhydrous bromine, and absolute ethanol.
Common Reagents and Conditions
Base Catalysts: Used in condensation reactions with aromatic aldehydes.
Acids and Alkalis: Used in substitution reactions to modify the compound.
Major Products Formed
β-Trimethylsiloxycarboxylates: Formed from condensation reactions with aromatic aldehydes.
Various Substituted Esters: Formed from substitution reactions with acids and alkalis.
Applications De Recherche Scientifique
Ethyl oxo(trimethylsilyl)acetate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including ethyl-2,2-dibromo-2-(trimethylsilyl)acetate.
Silylation Agent: Employed to silylate enolizable aldehydes and ketones, enhancing their stability and reactivity.
Pharmaceuticals: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of ethyl oxo(trimethylsilyl)acetate involves the formation of a trimethylsilyl ether, which protects the hydroxyl group during chemical reactions. This protection allows for selective reactions at other functional groups without interference from the hydroxyl group. The trimethylsilyl group can be removed under mild acidic or basic conditions, regenerating the original hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (trimethylsilyl)acetate: Similar in structure but lacks the oxo group.
Trimethylsilyl Chloride: Used as a reagent in the synthesis of trimethylsilyl derivatives.
Ethyl Acetate: A simpler ester without the trimethylsilyl group.
Uniqueness
Ethyl oxo(trimethylsilyl)acetate is unique due to the presence of both the oxo and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in selective organic synthesis and as a protective group for hydroxyl functionalities.
Propriétés
Numéro CAS |
71419-94-8 |
|---|---|
Formule moléculaire |
C7H14O3Si |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
ethyl 2-oxo-2-trimethylsilylacetate |
InChI |
InChI=1S/C7H14O3Si/c1-5-10-6(8)7(9)11(2,3)4/h5H2,1-4H3 |
Clé InChI |
IGAZPADYPICPKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


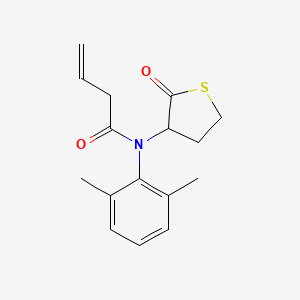
![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)

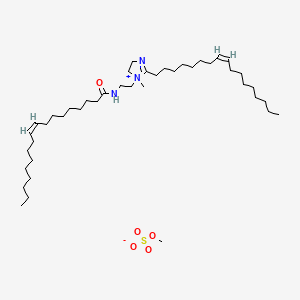
![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
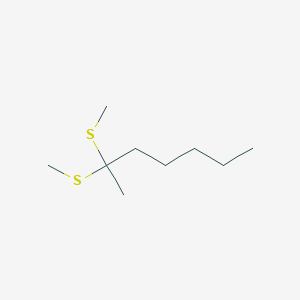
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
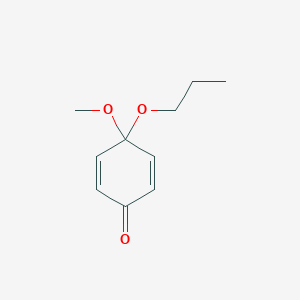
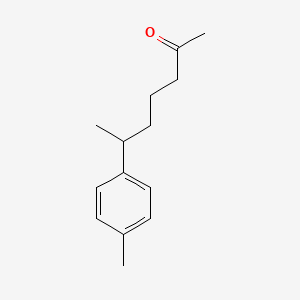

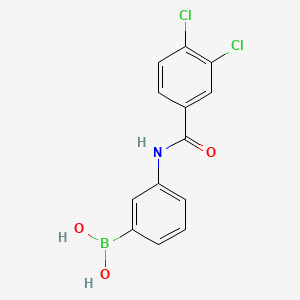
![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
